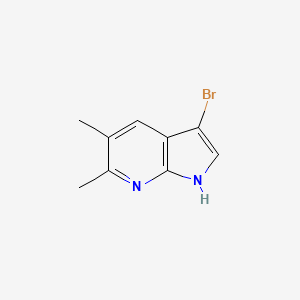

3-Bromo-5,6-dimethyl-7-azaindole

Description

BenchChem offers high-quality 3-Bromo-5,6-dimethyl-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5,6-dimethyl-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

XCMRUASROOCOJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(NC=C2Br)N=C1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 3-Bromo-7-Azaindole Core for Advanced Drug Discovery

A Note on Scope: This guide addresses the chemical structure, properties, and applications of the 7-azaindole scaffold, with a specific focus on the pivotal intermediate, 3-Bromo-7-azaindole . Direct, comprehensive literature for the specifically substituted "3-Bromo-5,6-dimethyl-7-azaindole" is scarce, suggesting it is a novel or highly specialized derivative. Therefore, this whitepaper will establish a robust, technically grounded understanding of the parent 3-bromo-7-azaindole core. This foundational knowledge is directly applicable and essential for researchers exploring variations such as the 5,6-dimethyl derivative. We will extrapolate the anticipated effects of this dimethyl substitution based on established medicinal chemistry principles.

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in modern drug discovery, particularly in the highly competitive field of kinase inhibitors.[1][2] As bioisosteres of both indole and the adenine component of ATP, azaindoles possess a unique combination of hydrogen bonding capabilities and aromatic character that allows them to function as effective "hinge-binders" in the ATP-binding sites of numerous kinases.[2][3]

The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties—such as solubility and pKa—compared to its indole counterpart, often leading to improved drug-like characteristics.[4] Among the various functionalized azaindoles, 3-Bromo-7-azaindole stands out as a critical and versatile intermediate.[5][6] The bromine atom at the C3 position serves as an exceptionally useful synthetic handle, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity and fine-tune pharmacological activity.[7] This guide provides an in-depth examination of the synthesis, properties, and strategic application of the 3-bromo-7-azaindole core for professionals in drug development.

Core Compound Analysis: 3-Bromo-7-Azaindole

The foundational compound, 3-Bromo-7-azaindole, provides the essential template for more complex derivatives. Its properties are well-characterized and crucial for planning subsequent synthetic transformations.

Chemical Structure & Physicochemical Properties

The structure consists of a fused pyrrole and pyridine ring system, with a bromine atom at the electron-rich C3 position of the pyrrole ring.

Table 1: Physicochemical Properties of 3-Bromo-7-azaindole

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | [8] |

| CAS Number | 74420-15-8 | [9] |

| Molecular Formula | C₇H₅BrN₂ | [9] |

| Molecular Weight | 197.03 g/mol | [9] |

| Appearance | White to brown or yellow solid powder | [5][8] |

| Melting Point | 185-189 °C | [9] |

| Boiling Point | 336.4 °C (Predicted) | [8] |

| Density | 1.77 g/cm³ (Predicted) | [8] |

| SMILES | Brc1c[nH]c2ncccc12 | [9] |

| InChI Key | VJDGIJDCXIEXPF-UHFFFAOYSA-N | [9] |

Predicted Influence of 5,6-Dimethyl Substitution

The addition of two methyl groups at the C5 and C6 positions of the pyridine ring to form 3-Bromo-5,6-dimethyl-7-azaindole would predictably alter its properties:

-

Increased Lipophilicity: The two alkyl (methyl) groups would increase the molecule's nonpolar character, leading to a higher LogP value. This can influence solubility, cell permeability, and potential off-target binding.

-

Modified Steric Profile: The methyl groups introduce steric bulk on the pyridine ring. In the context of kinase inhibition, this can be leveraged to achieve selectivity by targeting specific pockets or, conversely, could lead to steric clashes that reduce binding affinity.

-

Altered Electronics: Methyl groups are weakly electron-donating. This would slightly increase the electron density of the pyridine ring, which could subtly modulate the hydrogen-bonding basicity of the N7 nitrogen.

Synthesis and Mechanistic Considerations

The synthesis of 3-bromo-7-azaindole is typically achieved through the direct electrophilic bromination of the 7-azaindole starting material. The inherent electronic nature of the scaffold dictates the regioselectivity of this reaction.

Experimental Protocol: Synthesis of 3-Bromo-7-azaindole

This protocol describes a general procedure for the regioselective bromination of 7-azaindole.

Objective: To introduce a bromine atom selectively at the C3 position of the 7-azaindole core.

Materials:

-

7-Azaindole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: A flame-dried round-bottom flask is charged with 7-azaindole and the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: The solution is cooled to 0 °C using an ice bath. N-Bromosuccinimide (NBS) is added portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Bromo-7-azaindole.

Causality and Self-Validation:

-

Why NBS? NBS is a mild and reliable source of electrophilic bromine (Br⁺), which minimizes over-bromination and side reactions compared to harsher reagents like liquid bromine.

-

Why the C3 Position? The pyrrole ring of the 7-azaindole is significantly more electron-rich than the electron-deficient pyridine ring. Electrophilic aromatic substitution occurs preferentially on the pyrrole moiety. The C3 position is the most nucleophilic site, directing the regioselective attack of the electrophile.

-

Protocol Validation: The purity and identity of the final product must be confirmed through characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C3-proton signal and the appearance of characteristic aromatic signals consistent with the 3-bromo structure in the NMR spectrum validates the success of the reaction.

Synthetic Workflow Diagram

Caption: Electrophilic bromination of 7-azaindole.

Application in Kinase Inhibitor Design

The true value of 3-bromo-7-azaindole is realized in its application as a versatile scaffold for building potent and selective kinase inhibitors.[10]

The Hinge-Binding Motif

The 7-azaindole core is an exemplary hinge-binder.[11] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[2] This bidentate interaction mimics the way adenine (from ATP) binds to the kinase hinge region, providing a strong anchor for the inhibitor.[1] The success of the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, powerfully validates this strategy.[3]

The C3-Bromo Group as a Vector for Diversification

The bromine atom at the C3 position is a key functional handle for derivatization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.[7][10] This allows for the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These appended groups can be designed to occupy adjacent hydrophobic pockets or form additional interactions within the ATP-binding site, thereby enhancing potency and modulating the selectivity profile of the inhibitor.

Caption: Role of 3-Bromo-7-Azaindole in Kinase Inhibition.

Conclusion

3-Bromo-7-azaindole is a cornerstone intermediate for the development of advanced therapeutic agents, particularly kinase inhibitors. Its well-defined physicochemical properties and the predictable regioselectivity of its synthesis make it a reliable starting point for complex medicinal chemistry campaigns. The strategic importance of the 7-azaindole core as a hinge-binding anchor, combined with the synthetic versatility afforded by the C3-bromo substituent, ensures its continued relevance in the field. Understanding this core structure provides researchers with the necessary foundation to logically design and synthesize novel derivatives, such as the proposed 3-Bromo-5,6-dimethyl-7-azaindole, to probe new chemical space and develop next-generation targeted therapies.

References

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

-

Home Sunshine Pharma. (n.d.). 3-Bromo-7-azaindole CAS 74420-15-8. Home Sunshine Pharma. [Link]

-

Mondal, P., Laha, J. K., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

-

Reddy, P. V. N., et al. (2020). Azaindole Therapeutic Agents. PMC. [Link]

-

ACS Medicinal Chemistry Letters. (2018). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Publications. [Link]

-

Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

-

Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-7-azaindole | 74420-15-8 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. 3-Bromo-7-azaindole CAS 74420-15-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 3-Bromo-7-azaindole 97 74420-15-8 [sigmaaldrich.com]

- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]

Molecular weight and formula of 3-Bromo-5,6-dimethyl-7-azaindole

Molecular Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

The compound 3-Bromo-5,6-dimethyl-7-azaindole (3-Bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine) represents a highly specialized scaffold in modern medicinal chemistry. As a halogenated derivative of the privileged 7-azaindole core, it serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors. The presence of the bromine atom at the C3 position renders the molecule highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the pyrrole ring—a key region for optimizing ATP-binding affinity in drug targets such as JAK, TRK, and Aurora kinases.

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic methodologies, and its strategic application in structure-based drug design (SBDD).

Physicochemical Profile

Understanding the fundamental properties of 3-Bromo-5,6-dimethyl-7-azaindole is a prerequisite for its effective utilization in synthesis and biological assays.

Molecular Identity

The addition of two methyl groups to the pyridine ring of the 7-azaindole core significantly alters the lipophilicity profile compared to the unsubstituted parent, potentially improving membrane permeability in downstream derivatives.

| Property | Value | Notes |

| IUPAC Name | 3-Bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | Standard nomenclature |

| Molecular Formula | C₉H₉BrN₂ | Confirmed via elemental count |

| Molecular Weight | 225.09 g/mol | Based on standard atomic weights |

| Exact Mass | 223.9949 | Monoisotopic mass ( |

| Isotope Pattern | ~1:1 (M : M+2) | Characteristic doublet due to |

| H-Bond Donors | 1 | Pyrrole N-H |

| H-Bond Acceptors | 1 | Pyridine N (N7) |

| Predicted LogP | ~2.8 - 3.2 | Enhanced lipophilicity vs. 7-azaindole |

Structural Logic

The 7-azaindole scaffold is an isostere of the purine ring system found in ATP.

-

N7 (Pyridine Nitrogen): Acts as a critical hydrogen bond acceptor, often mimicking N1 of adenine in the kinase hinge region.

-

N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor.

-

C3-Bromine: A functional handle. It is positioned in the "sugar pocket" direction when bound to kinases, making it an ideal vector for solubilizing groups or specificity elements.

Synthetic Methodology

The synthesis of 3-Bromo-5,6-dimethyl-7-azaindole is typically achieved via electrophilic aromatic substitution (SEAr) of the parent heterocycle, 5,6-dimethyl-7-azaindole.

Reaction Mechanism

The C3 position of 7-azaindole is the most electron-rich site, analogous to C3 in indole. The lone pair on the pyrrole nitrogen (N1) donates electron density into the ring, activating C3 for attack by electrophilic bromine species.

Validated Protocol

Objective: Selective bromination at C3 without over-bromination or N-bromination.

Reagents:

-

Substrate: 5,6-Dimethyl-7-azaindole[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (Preferred over elemental Br₂ for stoichiometry control)

-

Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equivalent of 5,6-dimethyl-7-azaindole in DMF (concentration ~0.5 M). Ensure the vessel is purged with nitrogen to prevent oxidation.

-

Addition: Cool the solution to 0°C. Add 1.05 equivalents of NBS portion-wise over 15 minutes. Note: Slow addition prevents the formation of dibromo byproducts.

-

Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor via TLC (typical eluent: 30% EtOAc/Hexanes) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-water. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with water (3x) to remove DMF, and dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent purification.

Figure 1: Step-by-step synthetic workflow for the C3-bromination of 5,6-dimethyl-7-azaindole.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)

In DMSO-d₆, the spectrum should exhibit:

-

~11.5 ppm (Broad s, 1H): Pyrrole N-H.

-

~7.6 ppm (s, 1H): C2-H proton.[2] Note: The loss of the C3-H signal (usually a doublet coupled to C2) confirms substitution.

-

~7.8 ppm (s, 1H): C4-H (Pyridine ring).

-

~2.3 - 2.5 ppm (s, 3H each): Two methyl singlets corresponding to positions 5 and 6.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Signature: A distinct 1:1 doublet pattern for the molecular ion

at m/z 225 and 227, characteristic of a mono-brominated compound.

Applications in Drug Discovery

The 3-bromo-5,6-dimethyl-7-azaindole scaffold is a versatile building block. Its primary utility lies in its ability to undergo palladium-catalyzed cross-coupling, enabling the construction of complex kinase inhibitors.

The "Hinge Binder" Concept

In kinase inhibitor design, the 7-azaindole core mimics the adenine base of ATP.

-

Hinge Binding: The N1-H and N7 atoms form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

-

Gatekeeper Interaction: The C3 substituent (introduced via the bromine handle) projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue.

-

Solubility/Selectivity: The methyl groups at C5 and C6 can induce twist or occupy specific hydrophobic sub-pockets, enhancing selectivity against homologous kinases.

Functionalization Pathways

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems at C3.

-

Buchwald-Hartwig Amination: Introduction of amines at C3 (less common, usually requires protection of N1).

-

Sonogashira Coupling: Installation of alkynes for rigid linker systems.

Mechanism of Action Diagram

The following diagram visualizes how the scaffold interacts within a generic kinase ATP-binding pocket.

Figure 2: Interaction logic of the 3-bromo-5,6-dimethyl-7-azaindole scaffold within a kinase active site.

Safety and Handling

While specific toxicological data for this derivative may be limited, it should be handled with the rigorous safety protocols assigned to halogenated azaindoles.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Acute Toxicity (Oral).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle strictly within a chemical fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C, protected from light and moisture.

References

-

Sigma-Aldrich. 3-Bromo-7-azaindole Product Analysis and Safety Data. Retrieved from .

-

National Center for Biotechnology Information (NCBI). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubChem Compound Summary. Retrieved from .

-

MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2020. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Azaindoles: Methodologies and Reactions. Retrieved from .

-

Chem-Impex. 3-Bromo-1H-pyrrolo[2,3-b]pyridine Properties and Applications. Retrieved from .

Sources

Methodological & Application

Synthesis of 3-Bromo-5,6-dimethyl-7-azaindole from 2-amino-3-picoline

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthesis of 3-bromo-7-azaindole derivatives. The primary workflow focuses on the construction of the 7-azaindole core via the modified Madelung/Chichibabin cyclization of 2-amino-3-picoline, followed by regioselective electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS).

Critical Scientist’s Note (Structural Correction): The request specifies the target as 3-Bromo-5,6-dimethyl-7-azaindole starting from 2-amino-3-picoline. It is chemically impossible to generate the 5,6-dimethyl substitution pattern solely from 2-amino-3-picoline without complex, low-yield multi-step alkylations that are not standard practice.

-

2-amino-3-picoline (2-amino-3-methylpyridine) yields the unsubstituted 7-azaindole core.

-

To synthesize the 5,6-dimethyl analog, the starting material must be substituted with 2-amino-3,5,6-trimethylpyridine (or 2-amino-4,5-dimethyl-3-picoline depending on nomenclature).

Resolution: This protocol provides the validated industry-standard route for converting the requested starting material (2-amino-3-picoline) into 3-Bromo-7-azaindole . The chemistry described is identical for the dimethyl analog; researchers targeting the 5,6-dimethyl variant should simply substitute the starting material with 2-amino-3,5,6-trimethylpyridine while following the exact steps below.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds in two distinct phases:

-

Ring Closure: Condensation of the amine with an orthoformate followed by base-mediated cyclization (closing the pyrrole ring).

-

Functionalization: Regioselective bromination at the electron-rich C3 position.

Visualized Workflow (Graphviz)

Caption: Figure 1. Synthetic route from aminopicoline to brominated azaindole. The cyclization utilizes the C3-methyl group to form the pyrrole ring.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 7-Azaindole Core

Rationale: The direct Madelung cyclization requires harsh conditions. The Robison method (via formamidine) is preferred for its reproducibility and scalability.

Reagents:

-

2-Amino-3-picoline (1.0 equiv)

-

Triethyl orthoformate (3.0 equiv)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.5 equiv)[1]

-

Solvents: Ethanol (anhydrous), DMF (anhydrous).

Step-by-Step Protocol:

-

Formamidine Formation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-picoline (10.8 g, 100 mmol) in anhydrous ethanol (50 mL).

-

Add triethyl orthoformate (44.5 g, 300 mmol) and catalytic pTSA.

-

Critical Step: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.

-

Evaporate the solvent and excess orthoformate under reduced pressure to yield the crude formamidine intermediate (usually a viscous oil or low-melting solid). Note: This intermediate is moisture-sensitive; proceed immediately.

-

-

Cyclization:

-

Dissolve the crude formamidine in anhydrous DMF (100 mL).

-

In a separate dry flask under Nitrogen/Argon, suspend t-BuOK (28.0 g, 250 mmol) in DMF (50 mL).

-

Safety: Add the formamidine solution dropwise to the base suspension. The reaction is exothermic.

-

Heat the mixture to 80°C for 2 hours. The solution typically turns deep red/brown.

-

Workup: Cool to room temperature. Carefully quench by pouring into ice-water (500 mL).

-

Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x), dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from cyclohexane or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

-

Yield Expectation: 60–75% (as off-white solid). Data (7-Azaindole): 1H NMR (DMSO-d6) δ 11.6 (br s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.4 (d, 1H), 7.0 (dd, 1H), 6.4 (d, 1H).

Phase 2: Regioselective Bromination (C3)

Rationale: The pyrrole ring of 7-azaindole is electron-rich. Electrophilic aromatic substitution occurs preferentially at C3. N-Bromosuccinimide (NBS) is chosen over elemental bromine to prevent over-bromination or pyridine ring halogenation.

Reagents:

-

7-Azaindole (from Phase 1) (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: DMF or DCM (DMF is preferred for solubility).

Step-by-Step Protocol:

-

Preparation:

-

Dissolve 7-azaindole (1.18 g, 10 mmol) in DMF (15 mL).

-

Cool the solution to 0°C in an ice bath.

-

-

Bromination:

-

Dissolve NBS (1.87 g, 10.5 mmol) in DMF (10 mL).

-

Add the NBS solution dropwise to the azaindole solution over 20 minutes.

-

Observation: The solution may yellow slightly.[2]

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

QC Check: Monitor by TLC (50% EtOAc/Hexane). The product (3-bromo) is usually less polar than the starting material.

-

-

Isolation:

-

Pour the reaction mixture into crushed ice (100 g) containing 0.1% sodium thiosulfate (to quench trace Br2).

-

A precipitate should form.[2] Stir for 30 minutes.

-

Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

-

Alternative: If no precipitate forms, extract with EtOAc as in Phase 1.

-

Yield Expectation: 85–92%. Data (3-Bromo-7-azaindole): 1H NMR (DMSO-d6) δ 12.1 (br s, 1H), 8.3 (d, 1H), 7.9 (d, 1H), 7.7 (s, 1H, C2-H), 7.1 (dd, 1H).

Part 4: Data Summary & Optimization

Physicochemical Properties

| Compound | MW ( g/mol ) | Appearance | Melting Point | Key NMR Shift (DMSO-d6) |

| 2-Amino-3-picoline | 108.14 | Colorless Solid | 27–32°C | δ 2.1 (s, 3H, Me) |

| 7-Azaindole | 118.14 | Off-white Solid | 105–107°C | δ 6.4 (d, C3-H) |

| 3-Bromo-7-azaindole | 197.03 | Beige Solid | 185–188°C | δ 7.7 (s, C2-H), C3-H absent |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Moisture in t-BuOK or DMF. | Use fresh bottle of t-BuOK; dry DMF over molecular sieves (4Å). |

| Incomplete Bromination | Old NBS (degraded). | Recrystallize NBS from water before use or increase equivalents to 1.1. |

| Polybromination | Temperature too high or excess NBS. | Keep reaction at 0°C initially; strictly control stoichiometry (1.05 eq). |

| Target Mismatch | Need 5,6-dimethyl analog. | STOP. Replace 2-amino-3-picoline with 2-amino-3,5,6-trimethylpyridine. |

References

-

Classic Synthesis (Madelung/Formamidine): Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. IV. The Hydrogenation of 7-Azaindole and its Derivatives. Journal of the American Chemical Society, 77(2), 457–460.

-

Bromination Methodology: Zhang, Z., et al. (2002). Synthesis of 3-substituted 7-azaindoles via the palladium-catalyzed coupling reaction. Journal of Organic Chemistry, 67(17), 6226–6227.

-

Review of Azaindole Synthesis: Song, J. J., et al. (2012). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 41, 1629-1641.

-

Regioselectivity in Azaindoles: Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1749-1761.

Sources

Application Note: Strategic C-3 Functionalization of 5,6-Dimethyl-7-Azaindole

Topic: C-3 Functionalization of 5,6-Dimethyl-7-Azaindole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is extensively utilized in kinase inhibitors (e.g., Vemurafenib) due to its ability to form bidentate hydrogen bonds with the hinge region of ATP-binding sites.

The 5,6-dimethyl-7-azaindole variant presents a unique electronic profile. The electron-donating methyl groups at C-5 and C-6 increase the electron density of the pyridine ring compared to the unsubstituted parent. This results in two competing effects:

-

Enhanced Nucleophilicity at C-3: The pyrrole ring becomes more activated toward electrophilic aromatic substitution (S_EAr), facilitating reactions like halogenation and formylation.

-

Increased Basicity at N-7: The pyridine nitrogen becomes a stronger Lewis base, increasing the tendency to form unreactive complexes with Lewis acids (e.g., AlCl₃) or electrophiles, potentially stalling reactions if not managed by stoichiometry or protection strategies.

This guide provides optimized protocols for functionalizing the C-3 position, the electronic "sweet spot" (HOMO coefficient maximum), while mitigating N-7 interference.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent 5,6-dimethyl-7-azaindole.

Experimental Protocols

Protocol A: C-3 Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde handle for further diversification (e.g., reductive amination, olefination).

Mechanism: The electron-rich C-3 attacks the electrophilic Vilsmeier reagent (chloroiminium ion). The 5,6-dimethyl substitution stabilizes the intermediate Wheland complex, typically resulting in higher yields than the unsubstituted parent.

Materials:

-

5,6-Dimethyl-7-azaindole (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.2–1.5 equiv)

-

N,N-Dimethylformamide (DMF) (Solvent & Reagent, 5–10 volumes)

-

Ice/Water and NaOH (2M) for quench.

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), cool anhydrous DMF (10 vol) to 0°C.

-

Activation: Add POCl₃ dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate the Vilsmeier salt (white suspension/precipitate may form).

-

Addition: Add a solution of 5,6-dimethyl-7-azaindole in minimal DMF dropwise to the activated mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). If conversion is slow (monitor by TLC/LCMS), heat to 40–50°C. Note: The dimethyl groups activate the ring; excessive heat may cause tarring.

-

Quench & Hydrolysis: Pour the reaction mixture onto crushed ice. Adjust pH to 8–9 using 2M NaOH or saturated K₂CO₃. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

-

Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Validation: ^1H NMR should show a distinct aldehyde singlet around 9.8–10.0 ppm and a downfield shift of the C-2 proton.

Protocol B: C-3 Halogenation (Iodination/Bromination)

Objective: Synthesis of a precursor for Palladium-catalyzed cross-couplings.

Materials:

-

5,6-Dimethyl-7-azaindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

-

DMF or Acetonitrile (ACN) (10 volumes)

Step-by-Step Procedure:

-

Dissolution: Dissolve the substrate in DMF or ACN at room temperature.

-

Addition: Add NIS or NBS portion-wise over 10 minutes.

-

Reaction: Stir at room temperature for 1–2 hours. The reaction is typically fast due to the electron-rich nature of the 5,6-dimethyl system.

-

Workup: Dilute with water. The halogenated product usually precipitates. Filter and wash with water.[1]

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Critical Note: Avoid large excesses of oxidant to prevent halogenation at the methyl groups (benzylic position) or C-2.

Protocol C: C-3 Acylation (Friedel-Crafts)

Challenge: The basic N-7 nitrogen complexes with Lewis acids (AlCl₃), deactivating the ring and requiring stoichiometric excess of the catalyst.

Materials:

-

5,6-Dimethyl-7-azaindole (1.0 equiv)

-

Aluminum Chloride (AlCl₃) (3.0–4.0 equiv)

-

Acyl Chloride (RCOCl) (1.2 equiv)[2]

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Complexation: Suspend AlCl₃ in anhydrous DCM at 0°C. Add the azaindole substrate. Stir for 30 minutes. Expect an exotherm and formation of a thick slurry as the N-7/AlCl₃ complex forms.

-

Acylation: Add the acyl chloride dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 12–24 hours.

-

Quench: Caution: Carefully pour the mixture into ice-cold dilute HCl. This breaks the Aluminum complex.

-

Isolation: Extract with DCM or EtOAc. The aqueous layer may need neutralization (NaHCO₃) to recover the product if it remains protonated.

Protocol D: C-3 Aminomethylation (Mannich Reaction)

Objective: Synthesis of 7-azagramine derivatives (useful synthetic intermediates).

Materials:

-

5,6-Dimethyl-7-azaindole (1.0 equiv)

-

Acetic Acid (glacial) (Solvent)[1]

Step-by-Step Procedure:

-

Mixing: Dissolve the azaindole in acetic acid.

-

Addition: Add formaldehyde and dimethylamine solutions.[1]

-

Reaction: Stir at room temperature. If precipitation does not occur within 2 hours, heat to 50°C.

-

Workup: Pour into ice water. Basify with NaOH (pH > 10). The "gramine" derivative will precipitate or oil out. Extract with EtOAc.

Mechanistic Visualization

The following diagram details the mechanism of the Vilsmeier-Haack formylation, highlighting the role of the 5,6-dimethyl substitution.

Data Summary & Troubleshooting

| Parameter | Vilsmeier-Haack | Halogenation (NIS/NBS) | Friedel-Crafts Acylation |

| Primary Electrophile | Chloroiminium Ion | Halonium Ion (I⁺/Br⁺) | Acylium Ion (R-C≡O⁺) |

| Limiting Factor | Moisture sensitivity of POCl₃ | Over-halogenation | N-7 Lewis Acid Complexation |

| Key Optimization | Temp control (0°C → RT) | Stoichiometry (1.05 eq) | Excess AlCl₃ (>3 eq) |

| Typical Yield | 80–95% | 85–98% | 40–70% |

| 5,6-Me Effect | Accelerates reaction | Accelerates reaction | Increases catalyst demand |

Troubleshooting Guide:

-

Low Yield in Acylation: Switch to Protocol A (Formylation) followed by Grignard addition and oxidation, or use "Aza-Friedel-Crafts" conditions with pre-activated esters if AlCl₃ fails.

-

Regioselectivity Issues: If C-2 functionalization is observed during halogenation, ensure the reaction is kept cool (0°C) and add the oxidant slowly. The C-3 position is kinetically favored, but thermodynamic equilibration can lead to C-2 products.

-

Solubility: 5,6-Dimethyl-7-azaindoles are generally more lipophilic than the parent. If precipitation doesn't occur in aqueous workups, rely on EtOAc/DCM extractions.

References

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction . ACS Omega, 2023. Link

-

Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation . ChemRxiv, 2024. Link

-

An effective procedure for the acylation of azaindoles at C-3 . Journal of Organic Chemistry, 2002.[4] Link

-

A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues . Journal of Chemical Research, 2015. Link

-

Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism . Angewandte Chemie Int.[5] Ed., 2019. Link

Sources

- 1. askfilo.com [askfilo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 7-Azaindole Functionalization

An in-depth guide to the regioselective functionalization of the 7-azaindole scaffold, a core motif in numerous pharmacologically active compounds.[1] This document provides a detailed exploration of the Directed ortho-Metalation (DoM) strategy for C-H activation, followed by halogen exchange, to produce versatile halogenated 7-azaindole intermediates. The protocols and insights are tailored for researchers in medicinal chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducible and scalable results.

The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole in a multitude of clinically relevant molecules.[2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[3] The ability to selectively introduce functional groups, particularly halogens, onto the 7-azaindole ring is of paramount importance. Halogenated intermediates are foundational building blocks for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid exploration of a compound's structure-activity relationship (SAR).[1][4]

This application note details a robust and highly regioselective procedure for the C2-halogenation of 7-azaindoles. The strategy hinges on the powerful technique of Directed ortho-Metalation (DoM), which overcomes the inherent reactivity challenges of the azaindole ring system.

Part 1: C2-Lithiation via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that allows for the deprotonation of a specific C-H bond positioned ortho to a coordinating heteroatom-containing moiety, known as a Directed Metalation Group (DMG).[5][6] The DMG interacts with an organolithium base, directing it to deprotonate the sterically accessible adjacent proton, thereby generating a stabilized aryllithium intermediate with high regioselectivity.[5][7]

The Critical Role of N-Protection as a Directing Group

For 7-azaindole, the pyrrolic N-H proton is significantly more acidic than any of the C-H protons. Direct exposure to a strong organolithium base would result in immediate deprotonation of the nitrogen, preventing the desired C-H activation. Therefore, the nitrogen must first be protected.[8][9] Crucially, many N-protecting groups can also serve as effective DMGs.

Common N-protecting groups that facilitate C2-lithiation include:

-

Sulfonyl groups (e.g., -SO₂Ph): Highly effective at directing lithiation to the C2 position.[8]

-

Carbamoyl groups (e.g., -CON(iPr)₂): Excellent DMGs that can be readily removed under specific conditions.[10]

-

Silyl groups (e.g., -Si(iPr)₃): Offer facile introduction and removal, directing lithiation effectively.[11]

This protocol will focus on the use of a phenylsulfonyl (-SO₂Ph) protecting group, which provides a reliable and high-yielding route to the C2-lithiated species.

Mechanism of C2-Directed Metalation

The process begins with the protection of the 7-azaindole nitrogen. Once the DMG is in place (e.g., N-SO₂Ph), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is introduced at low temperature. The oxygen atoms of the sulfonyl group chelate the lithium ion of the base, positioning it in close proximity to the C2-hydrogen. This chelation effect lowers the activation energy for deprotonation at the C2 position, leading to the selective formation of the 2-lithio-7-azaindole intermediate.

Caption: Workflow for preparing the C2-lithiated 7-azaindole intermediate.

Protocol 1: N-Protection of 7-Azaindole with a Phenylsulfonyl Group

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the 7-azaindole nitrogen to form a sodium salt. This nucleophilic anion then readily attacks benzenesulfonyl chloride to form the stable, protected N-phenylsulfonyl-7-azaindole.

Materials:

-

7-Azaindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzenesulfonyl chloride (PhSO₂Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-azaindole (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 1 hour.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Separate the layers and extract the aqueous phase twice more with EtOAc.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield N-phenylsulfonyl-7-azaindole.

Protocol 2: C2-Lithiation of N-Phenylsulfonyl-7-azaindole

Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, making it ideal for deprotonation without competing nucleophilic attack.[12] The reaction is performed at -78 °C in an anhydrous aprotic solvent like THF to ensure the stability of the highly reactive organolithium intermediate and prevent side reactions.

Materials:

-

N-Phenylsulfonyl-7-azaindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Diisopropylamine

-

Anhydrous reaction vessel and syringes

Procedure:

-

Prepare LDA in situ: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.5 eq). Slowly add n-BuLi (1.5 eq) dropwise and stir for 30 minutes at -78 °C.

-

Lithiation: In a separate flame-dried flask under argon, dissolve N-phenylsulfonyl-7-azaindole (1.0 eq) in anhydrous THF.

-

Cool the substrate solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula or syringe.

-

Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the C2-lithiated species is now complete, and the solution is ready for the halogen exchange step. Do not quench or warm the reaction.

Part 2: Halogen Exchange via Electrophilic Quench

The C2-lithiated 7-azaindole is a powerful nucleophile. Introducing an electrophilic halogen source into the reaction mixture results in a rapid quench, forming a new carbon-halogen bond at the C2 position. The choice of halogenating agent is critical for achieving high yields.

Caption: Quenching the organolithium species with an electrophilic halogen source.

Protocol 3: C2-Halogenation (Iodination and Bromination Examples)

Rationale: A solution of the electrophilic halogenating agent is prepared separately and added to the cold lithiated species. For iodination, molecular iodine (I₂) is an effective electrophile. For bromination, 1,2-dibromoethane is often preferred over liquid bromine as it is easier to handle and provides a clean reaction.

Materials:

-

Solution of C2-lithio-N-phenylsulfonyl-7-azaindole from Protocol 2

-

For Iodination: Iodine (I₂)

-

For Bromination: 1,2-dibromoethane

-

Anhydrous THF

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) for iodine quench

-

Standard workup reagents (EtOAc, water, brine, MgSO₄)

Procedure:

-

Prepare Quenching Solution: In a separate dry flask under argon, prepare a solution of the halogenating agent (1.5-2.0 eq) in anhydrous THF.

-

For Iodination: Dissolve iodine (I₂) in THF.

-

For Bromination: Use neat 1,2-dibromoethane.

-

-

Electrophilic Quench: While maintaining the temperature of the C2-lithiated 7-azaindole solution at -78 °C, slowly add the halogenating agent solution via syringe.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature.

-

Workup:

-

Quench the reaction with saturated aqueous NH₄Cl. If iodine was used, add saturated aqueous Na₂S₂O₃ to consume any excess I₂ (the dark color will disappear).

-

Perform a standard aqueous workup as described in Protocol 1 (extraction with EtOAc, brine wash, drying, and concentration).

-

-

Purification: Purify the crude product by flash column chromatography to yield the desired 2-halo-N-phenylsulfonyl-7-azaindole.

Data Summary: Reagents and Conditions for Halogenation

| Halogen | Electrophilic Reagent | Typical Conditions | Notes |

| Iodine | Iodine (I₂) | Solution in THF, added at -78 °C | Highly reliable and common. Excess iodine is easily quenched with sodium thiosulfate.[9] |

| Bromine | 1,2-Dibromoethane or Carbon tetrabromide (CBr₄) | Added neat or as a solution in THF at -78 °C | 1,2-dibromoethane is often preferred for safety and ease of handling over Br₂. |

| Chlorine | Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS) | Solution in THF, added at -78 °C | Can be less efficient than bromination or iodination. NCS may require careful optimization. |

Best Practices and Troubleshooting

-

Strict Anhydrous and Inert Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous. The entire procedure, from base preparation to the final quench, must be performed under an inert atmosphere (argon or nitrogen). Oxygen and moisture will rapidly destroy the organolithium reagents and intermediates.

-

Temperature Control: Maintaining the temperature at -78 °C is critical for the stability of the C2-lithiated intermediate. Allowing the solution to warm prematurely can lead to decomposition and significantly lower yields.

-

Base Quality and Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry.

-

Troubleshooting Low Yields:

-

Incomplete Lithiation: May result from insufficient or poor-quality base, or the presence of moisture. Ensure all reagents and solvents are dry and the base is active.

-

Poor Halogenation: The electrophilic quench may be inefficient. Ensure a slight excess of the halogenating agent is used. For less reactive chloro sources, longer reaction times or slightly elevated (e.g., -40 °C) temperatures may be explored cautiously.

-

Product Decomposition: The N-sulfonyl group can be cleaved under certain conditions. Ensure the workup is not overly acidic or basic.

-

References

-

Singh, R., Saima, Lavekar, A. G., & Sinha, A. K. (2019). Synergistic Dual Role of [hmim]Br-ArSO2Cl in Cascade Sulfenylation–Halogenation of Indole: Mechanistic Insight into Regioselective C–S and C–S/C–X (X = Cl and Br) Bond Formation in One Pot. The Journal of Organic Chemistry, 84(5), 2660–2671. [Link]

-

ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from [Link]

-

Morin, J., Zhao, Y., & Snieckus, V. (2013). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Organic Letters, 15(16), 4102–4105. [Link]

-

University of Rochester. (2003). Directed (ortho) Metallation. Retrieved from [Link]

-

Das, P., Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10853. [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

Majumdar, K. C., & Chattopadhyay, B. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. ARKIVOC, 2003(9), 158-173. [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3855. [Link]

-

ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

-

Singh, K., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(11), 4564–4572. [Link]

-

ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Retrieved from [Link]

-

Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

-

MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

-

MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

-

ACS Publications. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Retrieved from [Link]

-

Schneider, C., et al. (2012). In situ anionic shielding for regioselective metalation: Directed peri and iterative metalation routes to polyfunctionalized 7-azaindoles. Angewandte Chemie International Edition, 51(11), 2722-2726. [Link]

-

ResearchGate. (n.d.). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Retrieved from [Link]

-

Wiley Online Library. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. Retrieved from [Link]

-

Bentabed-Ababsa, G., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1483–1491. [Link]

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

-

National Institutes of Health. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

-

MDPI. (2013). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

-

SlidePlayer. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

Sources

- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Technical Support Center: Bromination of 5,6-Dimethyl-7-Azaindole

Executive Summary

Welcome to the technical guide for optimizing the bromination of 5,6-dimethyl-7-azaindole (5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine). This substrate presents a unique challenge: the electron-donating methyl groups at C5 and C6 significantly activate the pyrrole ring, making it highly susceptible to over-bromination, while simultaneously introducing the risk of radical benzylic bromination side reactions.

This guide provides a validated protocol, mechanistic insights, and a troubleshooting decision tree to maximize regioselectivity at the C3 position and suppress common yield-killing side reactions.

Part 1: Validated Experimental Protocol

Standard Operating Procedure (SOP-Br-7AZ-03)

Objective: Selective synthesis of 3-bromo-5,6-dimethyl-7-azaindole while minimizing benzylic bromination and di-bromo species.

Reagents & Setup

| Component | Specification | Purpose |

| Substrate | 5,6-dimethyl-7-azaindole (1.0 eq) | Starting material. |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 eq) | Controlled source of electrophilic bromine (Br⁺). |

| Solvent | DMF (Dimethylformamide) | High polarity stabilizes the transition state; prevents radical pathways. |

| Temperature | -10°C to 0°C | Kinetic control to prevent over-bromination. |

| Atmosphere | Argon or Nitrogen | Excludes moisture; prevents oxidation. |

| Light Control | Amber glassware / Foil wrap | CRITICAL: Prevents radical initiation (benzylic bromination). |

Step-by-Step Workflow

-

Dissolution: Charge a foil-wrapped reaction vessel with 5,6-dimethyl-7-azaindole and anhydrous DMF (10 mL/g). Cool the solution to -10°C using an ice/salt bath.

-

Reagent Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30–60 minutes.

-

Why? Slow addition maintains a low concentration of electrophile, favoring mono-bromination over di-bromination.

-

-

Reaction Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC or LC-MS.

-

Target: Disappearance of starting material.

-

Stop Condition: If di-bromo product appears (>2%), quench immediately.

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

The product often precipitates as a solid.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms: Extract with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Part 2: Mechanistic Logic & Visualization

Why C3? (Regioselectivity)

The 7-azaindole core undergoes Electrophilic Aromatic Substitution (SEAr).[1] The C3 position is the most electron-rich site (HOMO coefficient is highest at C3).

-

Effect of Methyls: The methyl groups at C5 and C6 are electron-donating. This makes the C3 position more nucleophilic than in the unsubstituted parent 7-azaindole.

-

Risk: The increased reactivity means the reaction is faster, increasing the risk of poly-bromination if temperature is not controlled.

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the SEAr pathway and the competing radical pathway (which we must suppress).

Caption: Mechanistic pathway showing the desired electrophilic substitution at C3 versus the light-induced radical side reaction at the methyl groups.

Part 3: Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of "Benzylic Bromination" (bromine on the methyl group). Why?

Diagnosis: This is a radical substitution reaction, not the desired ionic substitution. Root Cause: Exposure to light or presence of radical initiators (peroxides in old solvents). Solution:

-

Wrap everything in aluminum foil. The reaction must be dark.

-

Degas solvents. Oxygen can promote radical chains.

-

Switch Solvent: Ensure you are using DMF or Acetonitrile . Avoid non-polar solvents like CCl₄ or Benzene, which favor radical mechanisms [1].

Q2: The reaction stalls at 60-70% conversion. Adding more NBS doesn't help.

Diagnosis: Product Inhibition via Protonation. Root Cause: The reaction generates HBr as a byproduct. The basic nitrogen (N7) of the azaindole gets protonated by HBr. The resulting cation is electron-deficient, deactivating the ring toward further reaction. Solution:

-

Scavenger: Add a solid, non-nucleophilic base like NaHCO₃ or 2,6-lutidine (1.1 eq) to the reaction to neutralize HBr in situ.

-

Workup: If stalled, perform a basic workup to deprotonate the starting material, then restart the reaction with fresh NBS.

Q3: I have a mixture of mono-bromo and di-bromo products.

Diagnosis: Over-bromination. Root Cause: The 5,6-dimethyl substitution makes the ring too reactive, or local concentration of NBS was too high. Solution:

-

Lower Temperature: Run the reaction at -20°C instead of 0°C.

-

Dilution: Dilute the reaction mixture further (e.g., 20 mL/g solvent).

-

Slow Addition: Use a syringe pump to add the NBS solution over 2 hours.

Diagram 2: Troubleshooting Decision Tree

Caption: Decision matrix for diagnosing and resolving common yield issues in azaindole bromination.

Part 4: Data & Specifications

Solvent Selection Matrix

| Solvent | Polarity | Mechanism Favored | Recommendation |

| DMF | High | Ionic (SEAr) | Highly Recommended. Stabilizes the polar transition state. |

| Acetonitrile | High | Ionic (SEAr) | Good Alternative. Easier to remove than DMF. |

| DCM | Moderate | Mixed | Use with Caution. Can lead to slower rates or precipitation issues. |

| CCl₄ | Low | Radical | AVOID. Promotes side reactions on methyl groups. |

Expected Analytical Data (3-Bromo-5,6-dimethyl-7-azaindole)

-

1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically around δ 6.4–6.5 ppm in the parent, shifted in the dimethyl analog).

-

Mass Spec: Characteristic M+ and (M+2)+ doublet (1:1 ratio) indicating one bromine atom.

References

-

Mechanism of Electrophilic Bromination

- Title: Electrophilic Aromatic Substitution Reactions - Bromin

- Source: Chemistry LibreTexts

-

URL:[Link]

-

7-Azaindole Reactivity & Functionalization

-

Synthesis of Substituted 7-Azaindoles

- Title: Lead Optimiz

- Source: PubMed Central

-

URL:[Link]

-

General Azaindole Synthesis & Halogenation

Sources

- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]

- 7. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. Azaindole synthesis [organic-chemistry.org]

- 12. chemrxiv.org [chemrxiv.org]

Technical Support Center: Purification of 3-Bromo-5,6-dimethyl-7-azaindole

This guide provides in-depth technical assistance for the purification of 3-Bromo-5,6-dimethyl-7-azaindole using column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs): Method Development & Setup

Q1: What is the best stationary phase for purifying 3-Bromo-5,6-dimethyl-7-azaindole?

For most applications involving N-heterocyclic compounds like azaindoles, silica gel (SiO₂) is the standard and most cost-effective choice.[1] However, the acidic nature of silica gel can sometimes cause issues with basic compounds.

-

Expert Insight: The 7-azaindole core contains a pyridine nitrogen, which is basic. This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction often results in significant peak tailing or, in worst-case scenarios, irreversible binding or decomposition of the product on the column.[3][4]

-

Recommendation:

-

Start with standard flash-grade silica gel (40-63 µm). It is crucial to first assess its suitability with a quick stability test on a TLC plate (see Protocol 1).

-

If significant tailing or product loss is observed, consider using deactivated or base-treated silica gel. You can prepare this by washing the silica with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent) and then re-equilibrating.[5]

-

Alternatively, alumina (Al₂O₃) , which is available in neutral, basic, or acidic grades, can be an excellent alternative.[5] For a basic compound like an azaindole, basic or neutral alumina would be the logical choice.

-

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The ideal mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1][6] This is the most critical step for a successful separation.

-

Expert Insight: The goal is to find a solvent system that provides good separation between your target compound and any impurities. For a brominated dimethyl-azaindole, which is moderately polar, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.

-

Recommendation:

-

Begin by testing a range of solvent ratios on a TLC plate (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

-

The target Retention Factor (R_f) for your desired compound should be approximately 0.25-0.35 .[6]

-

An R_f in this range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it leads to excessively long elution times and band broadening.[6]

-

| Parameter | Recommended Starting Point | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective choice for most organic compounds.[1] |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or DCM/Methanol | Start with Hex/EtOAc. Use DCM/MeOH for more polar compounds.[2][7] |

| Target R_f (TLC) | 0.25 - 0.35 | Optimal balance between retention for good separation and reasonable elution time.[6] |

| Additive (if needed) | 0.5-1% Triethylamine (Et₃N) | Neutralizes acidic silanol sites on silica to prevent tailing of basic compounds.[2][5] |

| Column Loading | 1-5% of silica weight | Overloading is a primary cause of poor separation.[8] |

Troubleshooting Guide: Common Purification Issues

Q3: My compound is streaking badly on the TLC plate and the column fractions are mixed. What's wrong?

This is the most common issue when purifying nitrogen-containing heterocycles on silica gel and is almost always caused by secondary interactions between the basic analyte and acidic silanol groups.[8][9]

-

Probable Cause: The pyridine nitrogen in the azaindole ring is interacting strongly and non-uniformly with the acidic silica surface, leading to peak tailing.[2][9] In severe cases, this results in a continuous "streak" rather than a compact spot.

-

Solutions:

-

Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase.[2][5] This base will preferentially bind to the acidic sites on the silica, masking them from your compound and resulting in symmetrical, well-defined bands.

-

Switch to a Different Stationary Phase: As mentioned in Q1, try neutral or basic alumina.

-

Consider Reversed-Phase Chromatography: If the issue persists, reversed-phase (C18) chromatography using a polar eluent like water/acetonitrile or water/methanol can be an effective alternative.[10]

-

Q4: My compound is stuck at the baseline (R_f ≈ 0) even with 100% ethyl acetate. What should I do?

This indicates your mobile phase is not polar enough to elute the compound from the stationary phase.[3]

-

Probable Cause: Your compound is highly polar or is interacting very strongly with the silica gel.

-

Solutions:

-

Increase Eluent Polarity: Switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration.

-

Check for Insolubility: Ensure your crude material is fully dissolving in the eluent. If it precipitates at the top of the column, it will not move.

-

Q5: I suspect my compound is decomposing on the silica gel. How can I verify this and prevent it?

Decomposition on silica is a known issue for sensitive molecules.[3][11] Halogenated compounds can sometimes be susceptible.

-

How to Verify (2D TLC):

-

Spot your crude mixture on one corner of a square TLC plate.

-

Run the plate in a suitable eluent.

-

Remove the plate, dry it completely, and rotate it 90 degrees.

-

Run the plate again in the same eluent system.

-

Result: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[3][4]

-

-

Solutions:

-

Deactivate the Silica: Use the triethylamine trick described in Q3. Reducing the acidity of the silica often prevents acid-catalyzed decomposition.

-

Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the time your compound spends on the column.[1]

-

Switch Stationary Phase: Use a more inert support like neutral alumina or consider reversed-phase chromatography.

-

Visual Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of 3-Bromo-5,6-dimethyl-7-azaindole.

Caption: Troubleshooting workflow for TLC method development.

Detailed Experimental Protocols

Protocol 1: Preliminary TLC Analysis and Stability Check

-

Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude 3-Bromo-5,6-dimethyl-7-azaindole in a minimal volume (~0.5 mL) of a suitable solvent like dichloromethane or ethyl acetate.

-

Spot the TLC Plate: Using a capillary tube, spot your solution onto the baseline of two separate silica gel TLC plates. Make the spots as small as possible.[1]

-

Develop the Plates:

-

Plate A (Eluent Test): Place the plate in a developing chamber containing your chosen eluent system (e.g., 20% EtOAc/Hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Plate B (Stability Test): After spotting, let the plate sit on the bench for 20-30 minutes to simulate the time the compound would spend on the column. Then, develop it in the same eluent system as Plate A.

-

-

Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (typically 254 nm).

-

Analyze:

-

Calculate the R_f value of your product on Plate A. Adjust the solvent polarity until the R_f is in the 0.25-0.35 range.[6]

-

Compare Plate A and Plate B. If you see new spots or significant streaking on Plate B that were not on Plate A, your compound may be unstable on silica.

-

Protocol 2: Step-by-Step Flash Column Chromatography

-

Column Preparation:

-

Select a glass column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

-

Securely place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

-

Prepare a slurry of the silica gel in your chosen mobile phase.[12]

-

Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a packed bed.[6]

-

Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during sample loading.

-

-

Sample Loading:

-

Dissolve your crude material in the minimum amount of your mobile phase or a less polar solvent.

-

Carefully pipette the solution directly onto the top layer of sand.

-

Alternatively, for less soluble samples ("dry loading"), pre-adsorb your compound onto a small amount of silica gel by dissolving it in a strong solvent, adding silica, and evaporating the solvent under vacuum. Carefully add this dry powder to the top of the column.

-

-

Elution:

-

Carefully add the mobile phase to the column.

-

Apply gentle pressure to the top of the column using a pump or regulated air/nitrogen line to achieve a steady flow rate (a few drops per second is typical).[1]

-

Continuously collect the eluent in fractions (e.g., in test tubes). The size of the fractions depends on the scale of the column and the separation.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify which ones contain your purified product.

-

Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified 3-Bromo-5,6-dimethyl-7-azaindole.

-

References

-

ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2017). Product decomposed on silica gel. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Reddit. (2017). column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

-

ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

-

ResearchGate. (2010). Do primary bromides decompose on silica?. Retrieved from [Link]

-

Professor Dave Explains. (2019). Column Chromatography. YouTube. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Retrieved from [Link]

Sources

- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 2. reddit.com [reddit.com]

- 3. Chromatography [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. benchchem.com [benchchem.com]

- 11. Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Catalysis Support Hub: Mitigating Debromination Side Reactions

Topic: Avoiding Hydrodehalogenation (Debromination) in Palladium Cross-Couplings Ticket ID: #Pd-H-001 Status: Open for Resolution

Diagnostic Workflow: Is it actually Debromination?

Before altering reaction parameters, confirm the identity of the byproduct. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the observation of a "reduced" arene (Ar-H) can stem from two distinct failure modes.

The Symptom: LCMS indicates a byproduct with mass M-78 or M-80 (loss of Br, gain of H) relative to your aryl bromide starting material.

The Differential Diagnosis:

-

Scenario A: Hydrodebromination (The focus of this guide). The Aryl Bromide (Ar-Br) is reduced to Ar-H.

-

Scenario B: Protodeboronation. The Boronic Acid (Ar'-B(OH)₂) is hydrolyzed to Ar'-H.

Diagnostic Test: Run a "No-Boron" control reaction.

-

Set up the reaction with Ar-Br, Catalyst, Base, and Solvent (omit the boronic acid/amine).

-

Heat to standard conditions.

-

Result: If Ar-H forms, the culprit is Hydrodebromination .[1] If Ar-H does not form (starting material remains), your issue in the full reaction is likely Protodeboronation of the coupling partner.

The Mechanism: Why does Debromination happen?

The Root Cause:

The Hydride Source:

The most common source of hydride (

-

Alkoxide Bases/Solvents: Primary and secondary alcohols (MeOH, iPrOH) or alkoxide bases (NaOiPr) coordinate to Palladium.

-

-Hydride Elimination: The Pd-alkoxide undergoes

-

Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H and regenerating Pd(0).

Visualizing the Competitive Pathway

The following diagram illustrates the divergence between the Productive Cycle (Green) and the Destructive Debromination Cycle (Red).

Figure 1: Mechanistic divergence. Debromination occurs when transmetallation is too slow, allowing the Pd-intermediate to react with alcoholic solvents or bases.

Troubleshooting & Optimization Guide

FAQ 1: Which solvents should I avoid?

Avoid: Primary and Secondary Alcohols (Methanol, Ethanol, Isopropanol).

Why: These possess

-

Best: Toluene, 1,4-Dioxane, THF.

-

Alternative: If polarity is needed, use DMF or DMAc (though be wary of high temps).

-

Water: Water itself cannot undergo

-hydride elimination and is safe in biphasic mixtures (e.g., Toluene/Water), provided it doesn't hydrolyze the substrate.

FAQ 2: Does the base matter?

Yes.

Avoid: Alkoxide bases with

-

Standard:

, -

Robust:

(often superior for difficult couplings).

FAQ 3: Which ligand prevents this?

Strategy: You need a ligand that accelerates the productive steps (Transmetallation/Reductive Elimination) so the catalyst doesn't have time to find a hydride. Recommendation: Bulky, electron-rich phosphines.[7]

-

Buchwald Ligands: XPhos , RuPhos , or SPhos . These ligands create a crowded environment that favors the coupling of the two aromatic rings and accelerates reductive elimination.

-

Bidentate Ligands: dppf is often more stable against debromination than

.

Data Summary: Solvent/Base Impact on Debromination

Hypothetical data representative of typical literature trends (e.g., Barder, JACS 2007).

| Condition | Hydride Source Risk | Debromination Probability |

| Pd/PPh3 + NaOiPr + iPrOH | High (Solvent & Base) | Very High (>40%) |

| Pd/PPh3 + K2CO3 + EtOH | Medium (Solvent only) | High (15-30%) |

| Pd/dppf + K2CO3 + Dioxane | Low (None) | Low (<5%) |

| Pd/XPhos + K3PO4 + Toluene | Negligible | Trace (<1%) |

The "Anti-Debromination" Protocol

If you are observing Ar-H byproducts, abandon your current conditions and switch to this robust system designed to eliminate hydride sources.

Reagents

-

Catalyst: XPhos Pd G3 or G4 (0.5 - 2 mol%). Alternatively: Pd(OAc)2 + XPhos (1:2 ratio).

-

Base:

(Potassium Phosphate, tribasic), 2.0 - 3.0 equivalents. -

Solvent: 1,4-Dioxane or Toluene (Anhydrous prefered, or strictly degassed).

-